2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused with a pyridazine ring, an isopropyl group, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of 2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethylphenyl group.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres.
Major Products: The major products depend on the specific reaction but can include various derivatives of the original compound with modified functional groups.
Scientific Research Applications
2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Industry: It may be used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as the suppression of cancer cell growth .
Comparison with Similar Compounds
Similar compounds include other triazolopyridazines and triazolothiadiazines, which share structural similarities but differ in their functional groups and specific applications. For example:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring instead of a pyridazine ring and are known for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-a]pyridine-6-carboxylic acid: This compound has a carboxylic acid group and is used in different chemical reactions and applications.
Properties
Molecular Formula |
C17H16F3N5OS |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H16F3N5OS/c1-10(2)16-23-22-13-6-7-15(24-25(13)16)27-9-14(26)21-12-5-3-4-11(8-12)17(18,19)20/h3-8,10H,9H2,1-2H3,(H,21,26) |
InChI Key |
KLTAEQDWKJWIDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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